1-(2,4-Dihydroxyphenyl)-3-(2,5-dihydroxyphenyl)prop-2-en-1-one
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Overview
Description
This compound is characterized by its unique structure, which includes two phenyl rings substituted with hydroxyl groups and connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPD164 typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2,5-dihydroxyacetophenone . The reaction is carried out under basic conditions, often using sodium hydroxide as the base in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product.
Industrial Production Methods
While specific industrial production methods for NPD164 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NPD164 undergoes various chemical reactions, including:
Oxidation: NPD164 can be oxidized to form quinones, which are compounds with two carbonyl groups.
Reduction: Reduction of NPD164 can lead to the formation of dihydroxy derivatives.
Substitution: The hydroxyl groups on the phenyl rings can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Esters or ethers of NPD164
Scientific Research Applications
NPD164 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of NPD164 involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl rings can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions. In biological systems, NPD164 may exert its effects by modulating oxidative stress pathways and inhibiting specific enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB): Similar structure but lacks the hydroxyl groups present in NPD164.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (α-NPD): Contains additional methyl groups on the biphenyl unit.
Uniqueness of NPD164
NPD164 is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential biological activity. These hydroxyl groups allow for various chemical modifications and interactions, making NPD164 a versatile compound in both chemical and biological research.
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-3-6-13(18)9(7-10)1-5-14(19)12-4-2-11(17)8-15(12)20/h1-8,16-18,20H |
InChI Key |
SCYSZHQHDOOZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C=CC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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